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Compound of Interest

Compound Name: SBFI tetraammonium

Cat. No.: B050584 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of the core spectral properties and

applications of the Sodium-Binding Benzofuran Isophthalate (SBFI) fluorescent indicator.

Designed for researchers, scientists, and professionals in drug development, this document

offers a detailed examination of SBFI's characteristics, experimental protocols, and its utility in

studying intracellular sodium dynamics.

Core Spectral and Chemical Properties
SBFI is a ratiometric fluorescent indicator widely used for measuring intracellular sodium

concentrations ([Na⁺]i). Its ability to be excited at two different wavelengths while exhibiting a

sodium-dependent shift in its excitation spectrum allows for quantitative measurements that are

less susceptible to variations in dye concentration, cell path length, and illumination intensity.

Quantitative Spectral Data
The key spectral and photophysical properties of SBFI are summarized in the tables below.

These values are crucial for designing and executing experiments using this indicator.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b050584?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Na⁺-Free SBFI Na⁺-Bound SBFI Reference(s)

Excitation Maximum

(λex)
380 nm 340 nm [1]

Emission Maximum

(λem)
505 nm 505 nm [1]

Molar Extinction

Coefficient (ε)

45,000 M⁻¹cm⁻¹ (at

λex = 339 nm, low

[Na⁺])

52,000 M⁻¹cm⁻¹ (at

λex = 333 nm, high

[Na⁺])

Quantum Yield (Φ) ~0.08 Varies with [Na⁺]

Dissociation Constant

(Kd)

In vitro: ~7.4 mM -

11.3 mM (with K⁺)

In situ: Varies by cell

type (e.g., 20.7 mM)
[2][3]

Selectivity
~18-fold greater for

Na⁺ over K⁺
N/A

Note: The spectral properties, particularly the Kd, can vary significantly depending on the

intracellular environment (e.g., viscosity, presence of other ions, and protein binding).

Therefore, in situ calibration is highly recommended for accurate quantification of [Na⁺]i.

Detailed Experimental Protocols
Accurate and reproducible measurements with SBFI necessitate careful attention to

experimental procedures, from dye loading to calibration.

Cell Loading with SBFI-AM
The acetoxymethyl (AM) ester form of SBFI (SBFI-AM) is a cell-permeant version of the dye

that can be loaded into live cells.

Materials:

SBFI-AM

Anhydrous Dimethyl Sulfoxide (DMSO)
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Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer

Probenecid (optional, to inhibit dye leakage)

Protocol:

Prepare Stock Solutions:

Prepare a 1-10 mM stock solution of SBFI-AM in anhydrous DMSO. Store in small aliquots

at -20°C, protected from light and moisture.

Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

Prepare Loading Solution:

For a final loading concentration of 5-10 µM SBFI-AM, dilute the SBFI-AM stock solution

into the desired physiological buffer.

To aid in the dispersion of the nonpolar SBFI-AM in the aqueous buffer, first mix the SBFI-

AM stock solution with an equal volume of the 20% Pluronic F-127 stock solution. Then,

add this mixture to the buffer to achieve the final desired concentration. The final

concentration of Pluronic F-127 should be around 0.02-0.04%.

If dye leakage is a concern, probenecid can be added to the loading and experimental

buffers at a final concentration of 1-2.5 mM.

Cell Loading:

Replace the cell culture medium with the prepared loading solution.

Incubate the cells for 30-120 minutes at room temperature or 37°C. Incubation time and

temperature should be optimized for the specific cell type to ensure adequate de-

esterification of SBFI-AM by intracellular esterases and to minimize compartmentalization

of the dye.

Wash:
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After incubation, wash the cells twice with fresh, pre-warmed physiological buffer to

remove extracellular dye.

Incubate the cells for an additional 30 minutes to allow for complete de-esterification.

In Situ Calibration of SBFI
To accurately determine [Na⁺]i from SBFI fluorescence ratios, an in situ calibration is essential.

This is typically achieved by equilibrating the intracellular and extracellular Na⁺ concentrations

using ionophores.

Materials:

Calibration buffers with varying known concentrations of Na⁺ (e.g., 0, 10, 20, 50, 100, 150

mM). To maintain ionic strength, Na⁺ is typically replaced with K⁺ or another non-interfering

cation like N-methyl-D-glucamine (NMDG⁺).

Gramicidin (a Na⁺ ionophore)

Monensin (a Na⁺/H⁺ exchanger)

Ouabain (an inhibitor of the Na⁺/K⁺-ATPase to prevent active Na⁺ extrusion)

Protocol:

Prepare Calibration Buffers: Prepare a set of calibration buffers with varying [Na⁺] while

keeping the total concentration of monovalent cations and the ionic strength constant.

Equilibrate [Na⁺]:

After loading the cells with SBFI, perfuse them with the calibration buffers containing a

combination of gramicidin (e.g., 5-10 µM) and monensin (e.g., 10 µM). Ouabain (e.g., 100

µM) should also be included to inhibit the Na⁺/K⁺ pump.

Allow sufficient time for the intracellular and extracellular [Na⁺] to equilibrate at each

calibration point.

Acquire Fluorescence Ratios:
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Excite the SBFI-loaded cells alternately at 340 nm and 380 nm and record the emission at

~505 nm for each excitation wavelength.

Calculate the ratio of the fluorescence intensities (F340/F380) for each known [Na⁺].

Generate Calibration Curve:

Plot the F340/F380 ratio as a function of [Na⁺].

Fit the data to the Grynkiewicz equation to determine the minimum ratio (Rmin, at zero

Na⁺), maximum ratio (Rmax, at saturating Na⁺), and the apparent dissociation constant

(Kd).

Fluorescence Microscopy and Data Acquisition
Instrumentation:

An inverted fluorescence microscope equipped with a light source capable of providing

excitation at 340 nm and 380 nm (e.g., a xenon arc lamp with appropriate filters or a dual-

wavelength LED system).

A filter set with excitation filters for 340 nm and 380 nm, a dichroic mirror, and an emission

filter centered around 505 nm.

A sensitive camera (e.g., a cooled CCD or sCMOS camera) for capturing the fluorescence

images.

Image acquisition and analysis software capable of controlling the excitation wavelength

switching and performing ratiometric calculations.

Procedure:

Mount the coverslip with SBFI-loaded cells onto the microscope stage.

Perfuse the cells with the appropriate physiological buffer.

Acquire images by alternating the excitation between 340 nm and 380 nm.
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For each time point, calculate the ratio image (pixel-by-pixel division of the 340 nm image by

the 380 nm image).

Convert the ratio values to [Na⁺]i using the parameters obtained from the in situ calibration.

Applications in Signaling Pathways and Drug
Discovery
SBFI is a powerful tool for investigating cellular processes that involve changes in intracellular

sodium, such as the activity of ion channels, transporters, and pumps.

Investigating Na⁺/K⁺-ATPase Signaling
The Na⁺/K⁺-ATPase is a critical enzyme that maintains the sodium and potassium gradients

across the plasma membrane. Its activity is directly influenced by intracellular sodium. SBFI

can be used to monitor changes in [Na⁺]i that reflect the activity of the Na⁺/K⁺-ATPase. For

example, inhibition of the pump with cardiac glycosides like ouabain leads to an increase in

[Na⁺]i, which can be quantified with SBFI. This allows for the study of the complex signaling

cascades initiated by Na⁺/K⁺-ATPase inhibition.[3][4]
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Signaling cascade initiated by Na⁺/K⁺-ATPase inhibition.

High-Throughput Screening for Sodium Channel
Modulators
SBFI can be adapted for high-throughput screening (HTS) assays to identify compounds that

modulate the activity of voltage-gated sodium channels (NaV) or other sodium-permeable

channels. While other dyes are also used for HTS, the ratiometric nature of SBFI can offer

advantages in certain assay formats. The general workflow for such a screen is outlined below.
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Workflow for an SBFI-based HTS assay.
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Conclusion
SBFI remains a cornerstone fluorescent indicator for the quantitative measurement of

intracellular sodium. Its ratiometric properties provide a robust method for investigating the role

of sodium in a multitude of cellular functions. A thorough understanding of its spectral

properties and the implementation of meticulous experimental protocols, including in situ

calibration, are paramount for obtaining accurate and reliable data. The application of SBFI in

studying complex signaling pathways and its potential for use in drug discovery workflows

underscore its continued importance in biomedical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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